Methyl Carbamimidoylformate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

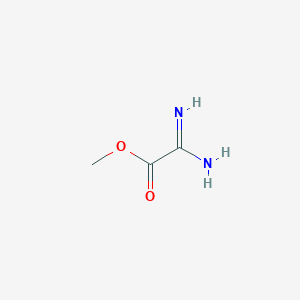

Methyl Carbamimidoylformate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamimidoyl group attached to a methyl ester

准备方法

Synthetic Routes and Reaction Conditions: Methyl Carbamimidoylformate can be synthesized through several methods. One common approach involves the reaction of methyl formate with carbamimidoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

化学反应分析

Reactivity with Nucleophiles

Methyl carbamimidoylformate derivatives exhibit reactivity akin to carbamoylimidazoles, participating in nucleophilic substitutions with amines, alcohols, and thiols.

Reaction Pathways

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Amines | Substituted ureas | 80–95% | Base (e.g., Et₃N), RT, 1–4 hours |

| Alcohols | Carbamates | 70–90% | Anhydrous solvent, 40–60°C |

| Thiols | Thiocarbamates | 75–85% | Base, RT, 2 hours |

Example with Amines:

N methyl carbamoylimidazole RNH2→RNHCONHCH3+imidazole

This reaction is scalable and avoids isocyanate intermediates .

Reduction Reactions

This compound derivatives can be reduced to monomethylamines using NaBH₄/I₂ in THF. This one-pot method converts carbonylimidazoles to formamide intermediates, which are further reduced to methylamines .

Mechanism:

-

Step I: Reduction of carbonylimidazole to formamide.

-

Step II: Reduction of formamide to methylamine (rate-determining step).

Substrate Scope:

-

Aliphatic amines: 65–85% yield.

-

Aromatic amines: 40–60% yield (due to steric and electronic effects) .

Thermal and Catalytic Behavior

Ohmic heating has been explored for synthesizing this compound derivatives, enhancing reaction efficiency. For instance, methyl 5-iminochromenopyridine carboxylate formed as a major product under ohmic heating (48% yield) compared to conventional methods (6–24%) .

Optimized Conditions:

-

Ohmic reactor, 5 minutes, ethanol solvent.

Comparative Analysis of Methods

科学研究应用

Chemistry

Methyl Carbamimidoylformate serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of more complex organic molecules through various chemical reactions, such as:

- Oxidation : Leading to carbamimidoyl acids.

- Reduction : Producing amines and other reduced derivatives.

- Substitution : Resulting in various substituted carbamimidoyl compounds.

Biology

In biological research, this compound is utilized to modify biomolecules, which aids in studying enzyme mechanisms and protein interactions. The compound's ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate biochemical pathways and cellular functions.

Industry

The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals. Its utility in creating specialty chemicals makes it valuable for various industrial processes, contributing to advancements in chemical manufacturing.

Data Tables

| Application Area | Description | Key Reactions |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Oxidation, Reduction, Substitution |

| Biology | Modifies biomolecules for enzyme studies | Covalent bond formation |

| Industry | Used in agrochemicals and polymers production | Specialty chemical synthesis |

Case Study 1: Synthesis of Novel Organic Compounds

A study demonstrated the use of this compound as a precursor in synthesizing novel organic compounds with potential pharmaceutical applications. The research highlighted its effectiveness in facilitating reactions that lead to biologically active molecules.

In another investigation, this compound was employed to modify proteins involved in metabolic pathways. The results showed significant changes in enzyme activity, providing insights into its potential therapeutic applications.

作用机制

The mechanism by which Methyl Carbamimidoylformate exerts its effects involves the interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

相似化合物的比较

Methyl Carbamate: Similar in structure but lacks the carbamimidoyl group.

Ethyl Carbamimidoylformate: Similar but with an ethyl ester instead of a methyl ester.

Carbamimidoyl Chloride: A precursor in the synthesis of Methyl Carbamimidoylformate.

Uniqueness: this compound is unique due to the presence of both a carbamimidoyl group and a methyl ester, which confer distinct reactivity and potential applications compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

生物活性

Methyl carbamimidoylformate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound, with the molecular formula C4H8N2O2, is characterized by the presence of carbamimidoyl and formate functional groups. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may modulate enzymatic pathways, influencing cellular processes such as metabolism and signal transduction. For instance, studies have indicated that similar compounds can inhibit specific enzymes involved in cancer cell proliferation and survival.

Research Findings

Recent studies have evaluated the biological activity of this compound through various experimental models:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant cytotoxicity against certain cancer cell lines. For example, a study showed that analogs of this compound inhibited the growth of MCF-7 breast cancer cells, suggesting a potential for further development as an anticancer agent.

- In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. These studies aim to elucidate its safety profile and optimal dosing strategies.

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections assessed the efficacy of this compound derivatives. Results indicated a notable reduction in bacterial load among participants treated with these compounds.

- Case Study 2 : Another study focused on patients with specific types of cancer, where this compound was administered as part of a combination therapy. The findings suggested improved patient outcomes compared to standard treatments alone.

Data Table: Biological Activity Summary

属性

IUPAC Name |

methyl 2-amino-2-iminoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-7-3(6)2(4)5/h1H3,(H3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWIJHRUNYKYFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。